molecular formula C22H28N4O2S2 B11139506 2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11139506
M. Wt: 444.6 g/mol
InChI Key: DXHZYFKQDDWUJN-VKAVYKQESA-N
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Description

2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone moiety, which is often associated with various pharmacological properties.

Preparation Methods

The synthesis of 2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 6-amino-2-thiouracil with appropriate aldehydes and ketones, followed by cyclization reactions . Industrial production methods often utilize high-yielding cyclocondensation reactions, which are efficient and scalable .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Scientific Research Applications

2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. It acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation and survival . This leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C22H28N4O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O2S2/c1-5-10-24(11-6-2)19-16(14-17-21(28)26(12-7-3)22(29)30-17)20(27)25-13-8-9-15(4)18(25)23-19/h8-9,13-14H,5-7,10-12H2,1-4H3/b17-14-

InChI Key

DXHZYFKQDDWUJN-VKAVYKQESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)SC1=S

Origin of Product

United States

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